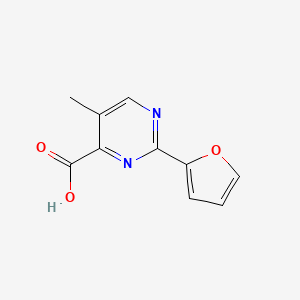![molecular formula C13H10N2 B13155236 2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)
2-Amino-[1,1'-biphenyl]-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of biphenyl, featuring an amino group at the 2-position and a nitrile group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-[1,1’-biphenyl]-3-carbonitrile typically involves a multi-step process. One common method includes the Suzuki coupling reaction between 2-bromo-1-nitrobenzene and phenylboronic acid to form 2-nitro-[1,1’-biphenyl]. This intermediate is then reduced to 2-amino-[1,1’-biphenyl], followed by a Sandmeyer reaction to introduce the nitrile group at the 3-position .
Industrial Production Methods
Industrial production methods for 2-Amino-[1,1’-biphenyl]-3-carbonitrile often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing the use of hazardous reagents. For example, the use of palladium-catalyzed coupling reactions and efficient reduction techniques are common in industrial settings .
化学反応の分析
Types of Reactions
2-Amino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学的研究の応用
2-Amino-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
作用機序
The mechanism of action of 2-Amino-[1,1’-biphenyl]-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For example, it has been studied as a selective inhibitor of the PKMYT1 kinase, which plays a role in cell cycle regulation. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell proliferation pathways .
類似化合物との比較
Similar Compounds
2-Amino-[1,1’-biphenyl]-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains carboxylic acid groups at the 4,4’-positions.
2-Amino-[1,1’-biphenyl]-3-carboxylic acid: Features a carboxylic acid group at the 3-position instead of a nitrile group
Uniqueness
2-Amino-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a nitrile group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
特性
分子式 |
C13H10N2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-amino-3-phenylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,15H2 |
InChIキー |
LPRPDNZXGBMWAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)



![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)

![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)


![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)




